- Homolytic alkoxycarbonylation reactions in two-phase systems. 3. Introduction of a single carboxylic acid ester function into cyano- or (alkoxycarbonyl)-substituted N-heteroaromaticsHeterocycles, 1987, 26(3), 731-44,
Cas no 97316-50-2 (Ethyl 4-cyanopicolinate)

Ethyl 4-cyanopicolinate Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyridinecarboxylicacid, 4-cyano-, ethyl ester
- Ethyl 4-cyanopicolinate
- ETHYL 4-CYANO-2-PYRIDINECARBOXYLATE
- ethyl 4-cyanopyridine-2-carboxylate
- 2-ethoxycarbonyl-4-pyridinecarbonitrile
- 4-cyano-2-ethoxycarbonylpyridine
- Ethyl-4-cyan-2-pyridincarboxylat
- 4-cyano-2-pyridinecarboxylic acid ethyl ester
- 2-ethoxycarbonyl-4-cyanopyridine
- YJZQRRZEDGIEFC-UHFFFAOYSA-N
- 4553AF
- VP11686
- AK398384
- AB0098414
- 4-Cyanopyridine-2-carboxylic acid ethyl ester
- 2-Pyridinecarboxylic acid, 4
- J-521006
- SCHEMBL3077434
- CS-0085180
- BB-0602
- AKOS005071845
- 2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester
- C77339
- XDA31650
- DTXSID00541862
- MFCD09152770
- 97316-50-2
- SB52609
-
- MDL: MFCD09152770
- Inchi: 1S/C9H8N2O2/c1-2-13-9(12)8-5-7(6-10)3-4-11-8/h3-5H,2H2,1H3
- InChI Key: YJZQRRZEDGIEFC-UHFFFAOYSA-N
- SMILES: N#CC1C=C(C(OCC)=O)N=CC=1
Computed Properties
- Exact Mass: 176.05900
- Monoisotopic Mass: 176.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63
- XLogP3: 1.1
Experimental Properties
- Density: 1.21
- Melting Point: 91-93°
- Boiling Point: 307.8°Cat760mmHg
- Flash Point: 140°C
- Refractive Index: 1.529
- PSA: 62.98000
- LogP: 1.12998
Ethyl 4-cyanopicolinate Security Information
- HazardClass:IRRITANT
Ethyl 4-cyanopicolinate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 4-cyanopicolinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1050461-250mg |
2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester |
97316-50-2 | 97% | 250mg |
$155 | 2024-06-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SF470-200mg |
Ethyl 4-cyanopicolinate |
97316-50-2 | 97% | 200mg |
1045.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SF470-250mg |
Ethyl 4-cyanopicolinate |
97316-50-2 | 97% | 250mg |
1639CNY | 2021-05-08 | |
Aaron | AR00IKMG-100mg |
2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester |
97316-50-2 | 97% | 100mg |
$45.00 | 2025-02-28 | |
Aaron | AR00IKMG-5g |
2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester |
97316-50-2 | 97% | 5g |
$1543.00 | 2025-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1155820-1g |
Ethyl 4-cyanopicolinate |
97316-50-2 | 98% | 1g |
¥3034.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1155820-250mg |
Ethyl 4-cyanopicolinate |
97316-50-2 | 98% | 250mg |
¥1309.00 | 2024-04-23 | |
eNovation Chemicals LLC | Y1050461-5g |
2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester |
97316-50-2 | 97% | 5g |
$1725 | 2024-06-06 | |
A2B Chem LLC | AI65436-250mg |
Ethyl 4-cyano-2-pyridinecarboxylate |
97316-50-2 | 97% | 250mg |
$195.00 | 2023-12-29 | |
1PlusChem | 1P00IKE4-100mg |
2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester |
97316-50-2 | 98% | 100mg |
$65.00 | 2025-03-01 |
Ethyl 4-cyanopicolinate Production Method
Synthetic Routes 1
1.2 Reagents: Sulfuric acid , Ferrous sulfate Solvents: Dichloromethane , Water
Synthetic Routes 2
- (2,3-Dihydrobenzofuranyl)thiazoles as phosphodiesterase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 3
- A novel convenient and selective alkoxycarbonylation of heteroaromatic bases by oxalic acid monoestersTetrahedron Letters, 1992, 33(21), 3057-60,
Synthetic Routes 4
- Catalyst selection by transition state affinity chromatography-an assessmentMolecular Catalysis, 2017, 437, 140-149,
Synthetic Routes 5
- Decisive increase of regioselectivity in radical substitutions: Minisci reaction in the two-phase systemAngewandte Chemie, 1985, 97(8), 694-5,
Ethyl 4-cyanopicolinate Raw materials
Ethyl 4-cyanopicolinate Preparation Products
Ethyl 4-cyanopicolinate Related Literature
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
4. Book reviews
Additional information on Ethyl 4-cyanopicolinate
Ethyl 4-cyanopicolinate (CAS No. 97316-50-2): An Overview of a Versatile Heterocyclic Compound
Ethyl 4-cyanopicolinate (CAS No. 97316-50-2) is a heterocyclic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its picolinic acid core, which is substituted with a cyano group and an ethyl ester moiety. The combination of these functional groups imparts Ethyl 4-cyanopicolinate with a range of interesting properties that make it a valuable intermediate in the synthesis of more complex molecules.
The cyano group in Ethyl 4-cyanopicolinate is particularly noteworthy due to its high reactivity and versatility. It can undergo various chemical transformations, such as reduction to form an amine, hydrolysis to generate a carboxylic acid, or coupling reactions to form new carbon-carbon bonds. These transformations are crucial in the development of novel compounds with diverse biological activities, making Ethyl 4-cyanopicolinate an essential building block in medicinal chemistry.
In the pharmaceutical industry, Ethyl 4-cyanopicolinate has been explored as a key intermediate in the synthesis of drugs targeting various therapeutic areas. For instance, recent studies have shown that derivatives of Ethyl 4-cyanopicolinate exhibit potent anti-inflammatory and anti-cancer properties. One notable example is the development of a series of picolinic acid derivatives that have shown promise in inhibiting the growth of cancer cells by targeting specific signaling pathways. These findings highlight the potential of Ethyl 4-cyanopicolinate as a lead compound for further drug discovery efforts.
Beyond its applications in pharmaceuticals, Ethyl 4-cyanopicolinate has also found use in the agrochemical industry. The unique structure of this compound makes it suitable for the synthesis of pesticides and herbicides with improved efficacy and reduced environmental impact. Research has demonstrated that certain derivatives of Ethyl 4-cyanopicolinate can effectively control plant pathogens and pests while minimizing harm to non-target organisms and the environment. This dual functionality—high efficacy and low toxicity—positions Ethyl 4-cyanopicolinate as a valuable candidate for the development of next-generation agrochemicals.
In materials science, Ethyl 4-cyanopicolinate has been investigated for its potential use in the synthesis of functional polymers and materials with unique properties. The presence of the cyano group and the picolinic acid core allows for the design of polymers with enhanced mechanical strength, thermal stability, and optical properties. These materials have potential applications in areas such as electronics, coatings, and biomedical devices. Recent studies have focused on developing new polymerization methods that leverage the reactivity of Ethyl 4-cyanopicolinate, leading to the creation of advanced materials with tailored properties.
The synthesis of Ethyl 4-cyanopicolinate typically involves several steps, starting from readily available starting materials such as picolinic acid or picoline. One common approach involves the esterification of picolinic acid followed by cyanation to introduce the cyano group. Advances in synthetic methodologies have led to more efficient and environmentally friendly processes for producing Ethyl 4-cyanopicolinate, making it more accessible for large-scale applications.
Despite its numerous applications, the use of Ethyl 4-cyanopicolinate requires careful consideration of safety and environmental factors. Proper handling procedures should be followed to ensure worker safety and minimize environmental impact. Additionally, ongoing research aims to optimize synthetic routes and improve the sustainability of processes involving this compound.
In conclusion, Ethyl 4-cyanopicolinate (CAS No. 97316-50-2) is a versatile heterocyclic compound with significant potential across multiple industries. Its unique chemical structure and reactivity make it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new applications and improve synthetic methods, Ethyl 4-cyanopicolinate is likely to play an increasingly important role in driving innovation and progress in these fields.
97316-50-2 (Ethyl 4-cyanopicolinate) Related Products
- 58997-09-4(4-methyl-2-Pyridinecarboxylic acid ethyl ester)
- 59663-96-6(Ethyl 4-(hydroxymethyl)picolinate)
- 18960-98-0(2,6-Pyridinediamine, 4-methoxy-)
- 2034333-70-3(5-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-5-carbonyl}-2-(trifluoromethyl)pyridine)
- 1692263-62-9(octahydro-1H-pyrrolo3,4-bpyridin-5-one)
- 10383-90-1(Benzaldehyde-(carbonyl-13C))
- 23275-49-2(1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl)-)
- 1248689-07-7(Methyl 6-amino-2,4-dichloro-3-methylbenzoate)
- 898456-56-9(N-cyclohexyl-2-(6-{4-(4-fluorophenyl)piperazin-1-ylmethyl}-4-oxo-4H-pyran-3-yl)oxyacetamide)
- 2138066-19-8(4-ethyl-N-methyl-3-(1,2-thiazol-4-yl)cyclohexan-1-amine)


